Sodium titanium oxide (Na2TiO3)
Description
Sodium titanium oxide (Na₂TiO₃) belongs to the broader family of sodium titanates, which are characterized by their layered or tunnel-type structures. These materials are critical in energy storage, particularly as anode materials for sodium-ion batteries (SIBs). While Na₂TiO₃ itself is less commonly studied compared to its polymorphs like Na₂Ti₃O₇ or Na₂Ti₆O₁₃, its structural and electrochemical properties align with the sodium titanate family. These compounds feature TiO₆ octahedra forming frameworks with interstitial sodium ions, enabling ion transport critical for battery applications .
Properties
CAS No. |
12034-34-3 |
|---|---|
Molecular Formula |
Na2O3Ti |
Molecular Weight |
141.84 g/mol |
IUPAC Name |
disodium;oxygen(2-);titanium(4+) |
InChI |
InChI=1S/2Na.3O.Ti/q2*+1;3*-2;+4 |
InChI Key |
LJUBBLNHYXJKSN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Na+].[Na+].[Ti+4] |
Canonical SMILES |
[O-2].[O-2].[O-2].[Na+].[Na+].[Ti+4] |
Other CAS No. |
12034-36-5 12384-38-2 12034-34-3 |
Pictograms |
Corrosive; Irritant |
Synonyms |
Na2TiO3 sodium titanate |
Origin of Product |
United States |
Scientific Research Applications
Environmental Applications
Carbon Dioxide Sorption
One of the most promising applications of sodium titanium oxide is its use as a high-temperature sorbent for carbon dioxide . Research indicates that sodium titanium oxide can effectively capture CO2 at elevated temperatures, making it a candidate for carbon capture technologies. The compound undergoes phase transitions when exposed to CO2, which enhances its sorption capacity. Studies have shown that sodium titanium oxide can capture up to 8.0 wt% of CO2 at temperatures between 620 °C and 800 °C .
Table 1: CO2 Sorption Properties of Sodium Titanium Oxide
| Temperature (°C) | CO2 Capture Capacity (wt%) |
|---|---|
| Room Temperature | Up to 3.5 |
| 400 | 1.5 loss |
| 620-800 | 8.0 |
Materials Science
Synthesis of Nanostructured Materials
Sodium titanium oxide serves as a precursor in the synthesis of titanium dioxide nanoparticles , which are utilized in various applications such as photocatalysis and pigment production . The unique properties of sodium titanium oxide allow for the creation of nanostructured materials that exhibit enhanced reactivity and stability.
Phase Transition Dynamics
The compound exhibits interesting phase transition dynamics that can be leveraged in materials science. For instance, sodium titanium oxide can transition from alpha to beta phases under thermal conditions, which affects its physical properties and potential applications in catalysis and energy storage .
Table 2: Phase Transition Characteristics
| Phase | Temperature Range (°C) | Characteristics |
|---|---|---|
| Alpha | Below 650 | Metastable form |
| Beta | Above 800 | Stable form with enhanced properties |
Biomedical Applications
Biocompatibility and Ion Release
Recent studies have explored the biocompatibility of sodium titanium oxide, particularly in the development of coatings for biomedical implants. Co-doped sodium titanium oxide coatings have shown promising results in promoting osseointegration and angiogenesis due to the controlled release of ions like calcium and magnesium . This property is critical for enhancing the performance and longevity of implants.
Table 3: Ion Release Characteristics from Coated Sodium Titanium Oxide
| Ion Type | Release Mechanism | Biological Effect |
|---|---|---|
| Calcium | Ion exchange | Promotes bone growth |
| Magnesium | Controlled release | Enhances cellular activity |
| Strontium | Gradual release | Improves bone density |
Comparison with Similar Compounds
Structural and Compositional Differences
Electrochemical Performance in Sodium-Ion Batteries
Key Findings :
- Na₂Ti₃O₇ exhibits higher capacity but suffers from low conductivity, often mitigated by graphene coupling or carbon coating .
- NaAlTi₃O₈ demonstrates superior cycling stability due to its Al-stabilized structure, though its synthesis is more complex .
- TiO₂ offers higher theoretical capacity but faces mechanical degradation, limiting practical use .
Preparation Methods
Conventional High-Temperature Synthesis
Early approaches to Na₂TiO₃ synthesis relied on temperatures exceeding 900°C. For instance, Nalbandyan et al. synthesized Na₂TiO₃ by heating a mixture of Na₂CO₃ and TiO₂ at 900°C, yielding a rhombohedral phase (space group R-3) with lattice parameters a = 13.927 Å and c = 7.676 Å. Similarly, Hill et al. reported two distinct monoclinic phases of Na₂TiO₃ derived from annealing α-Na₂O-TiO₂ or γ-Na₂O-TiO₂ at 800°C. These high-temperature methods often require prolonged heating (3–12 hours) and careful cooling to prevent phase segregation.
The general reaction mechanism is represented as:
However, achieving phase purity at elevated temperatures remains challenging due to competing reactions and sodium volatilization.
Low-Temperature Solid-State Synthesis
Recent advancements have enabled Na₂TiO₃ synthesis at reduced temperatures. Mao et al. demonstrated that a 3:1 molar ratio of NaOH to TiO₂, heated at 500°C for 12 hours, yields single-crystalline Na₂TiO₃ with a monoclinic structure (space group C2/c). Key crystallographic parameters include a = 9.885 Å, b = 6.413 Å, c = 5.505 Å, and β = 115.50° (Table 1). This method minimizes energy consumption and mitigates sodium loss, enhancing reproducibility.
Table 1: Crystallographic Parameters of Na₂TiO₃ Synthesized at 500°C
| Parameter | Value |
|---|---|
| Space group | C2/c |
| a (Å) | 9.885(1) |
| b (Å) | 6.4133(8) |
| c (Å) | 5.5048(7) |
| β (°) | 115.50(3) |
| Volume (ų) | 314.99(7) |
| Density (g/cm³) | 2.992 |
The Ti-O bond distances in this structure range from 1.7475 Å to 2.0164 Å, with titanium atoms forming trigonal bipyramidal coordination geometries.
Hydrothermal and Solvothermal Approaches
While less commonly reported for Na₂TiO₃, hydrothermal and solvothermal methods are theoretically viable for synthesizing titanium-based oxides. These techniques involve aqueous or non-aqueous reactions under controlled temperature and pressure, often yielding nanostructured materials.
Hydrothermal Synthesis
In hydrothermal synthesis, NaOH and TiO₂ precursors are reacted in water at elevated pressures (e.g., in autoclaves). Although direct evidence for Na₂TiO₃ formation via this method is scarce, analogous systems suggest that parameters such as pH (10–12), temperature (150–200°C), and reaction time (6–24 hours) could be optimized to produce phase-pure Na₂TiO₃.
Solvothermal Synthesis
Solvothermal methods replace water with organic solvents (e.g., ethanol, ethylene glycol), enabling higher reaction temperatures and better morphological control. For TiO₂ nanoparticles, this approach produces anatase or rutile phases with tunable particle sizes. Adapting this method for Na₂TiO₃ would require precise control over sodium incorporation to avoid byproducts like Na₂Ti₃O₇ or Na₂Ti₆O₁₃.
Electrochemical Synthesis
Electrochemical anodization of titanium metal in sodium-containing electrolytes presents a novel route for Na₂TiO₃ synthesis. By polarizing titanium as the anode in a NaOH electrolyte, a sodium-titanium oxide layer forms via:
Subsequent thermal treatment (500–600°C) could crystallize the amorphous oxide into Na₂TiO₃. This method’s advantages include ambient-temperature processing and direct substrate integration for thin-film applications.
Phase Transitions and Thermal Stability
Na₂TiO₃ exhibits complex phase behavior under thermal stress. In situ synchrotron X-ray diffraction studies reveal that above 700°C, Na₂TiO₃ undergoes reversible phase transitions, forming intermediate structures like Na₂Ti₃O₇. These transitions are critical for applications requiring high-temperature stability, such as CO₂ sorption. Thermogravimetric analysis shows that Na₂TiO₃ retains structural integrity up to 800°C in CO₂ atmospheres, with sorption capacities influenced by synthesis-induced defects.
Comparative Analysis of Synthesis Methods
Table 2: Comparison of Na₂TiO₃ Preparation Methods
| Method | Temperature (°C) | Time (h) | Phase Purity | Crystallinity |
|---|---|---|---|---|
| High-Temperature SSR | 800–900 | 3–12 | Moderate | High |
| Low-Temperature SSR | 500 | 12 | High | Moderate |
| Hydrothermal | 150–200 | 6–24 | Theoretical | Low |
| Electrochemical | 25 (post-anneal) | 1–2 | Low | Variable |
Low-temperature solid-state reactions strike the best balance between energy efficiency and product quality, making them ideal for research-scale synthesis. High-temperature methods, while robust, suffer from scalability issues due to energy costs and sodium loss.
Applications and Synthesis-Property Relationships
The CO₂ sorption capacity of Na₂TiO₃, as reported by Fernández et al., directly correlates with its synthesis route. Materials produced via low-temperature solid-state methods exhibit higher surface areas (15–20 m²/g) and enhanced sorption kinetics compared to high-temperature analogs . Similarly, electrochemical synthesis could enable nanostructured Na₂TiO₃ films for battery electrodes, leveraging their ionic conductivity.
Q & A
Q. How is the crystal structure of Na₂TiO₃ characterized, and what techniques validate its tunnel framework?
- Methodology : X-ray diffraction (XRD) and electron microscopy (SEM/TEM) are critical. The structure comprises TiO₆ octahedra forming a 3D network with sodium ions in interstitial tunnels. Rietveld refinement of XRD data confirms the orthorhombic phase (space group Cmcm), while EDS mapping verifies uniform Na/Ti/O distribution .
Q. What physicochemical properties make Na₂TiO₃ suitable for ion-exchange or catalytic applications?
- Methodology : Key properties include high thermal stability (melting point ~1030°C), chemical resistance, and ion mobility within its tunnel structure . Conductivity studies (e.g., impedance spectroscopy) and BET surface area analysis are used to assess ion-exchange capacity and active sites for catalysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in photocatalytic efficiency data for Na₂TiO₃ composites?
- Methodology : Inconsistent results often stem from variable light exposure and surface defects. Controlled experiments under standardized light sources (e.g., AM 1.5G solar simulator) and oxygen-deficient synthesis (e.g., annealing in H₂/N₂) can modulate bandgap and reactive oxygen species (ROS) generation . Meta-analyses of existing datasets are recommended to identify protocol biases .
Q. What experimental parameters critically influence oxygen deficiency in Na₂TiO₃ during synthesis?
- Methodology : Oxygen vacancies are introduced via reducing atmospheres (e.g., H₂ annealing) or doping. In situ XPS and UV-Vis-NIR spectroscopy (e.g., absorption edge shifts from 321 nm to 334 nm) quantify vacancy concentration . Thermodynamic modeling of reaction free energy (ΔG) under varying temperatures (650–1550°C) predicts stability of defect-rich phases .
Q. How should cytotoxicity assays for Na₂TiO₃ nanoparticles be designed to account for light-sensitive reactivity?
- Methodology : Avoid optical detection methods (e.g., MTT assay) under UV/visible light, as Na₂TiO₃’s photoactivity may artificially alter cell viability metrics. Instead, use dark-phase assays or inert coatings (e.g., SiO₂ shells) to isolate biological effects. Cross-validate with flow cytometry and ROS-specific probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
